molecular formula C15H21BrN2O4 B249612 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide

2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide

货号 B249612
分子量: 373.24 g/mol
InChI 键: ONZOBXLVIJIMJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It is a potent and selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a key role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons.

作用机制

TYK2 is a non-receptor tyrosine kinase that is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines play a key role in the regulation of immune responses, and dysregulation of their signaling pathways has been implicated in the pathogenesis of autoimmune diseases. 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide selectively inhibits the activity of TYK2, thereby blocking the downstream signaling of these cytokines and reducing inflammation.
Biochemical and Physiological Effects:
2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-17 and interferon-gamma, while increasing the production of anti-inflammatory cytokines such as IL-10. This shift in cytokine balance is thought to contribute to the therapeutic effects of 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide in autoimmune diseases. Additionally, 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide has been shown to reduce the activation and proliferation of T cells, which are key players in the immune response.

实验室实验的优点和局限性

One advantage of 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. Additionally, 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide has demonstrated potent activity in preclinical models of autoimmune diseases, suggesting that it may be effective in treating these conditions in humans. However, one limitation of 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

未来方向

There are several potential directions for future research on 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide. One area of interest is its potential use in combination with other therapies for autoimmune diseases, such as biologic agents that target specific cytokines. Another direction for future research is the development of more potent and selective TYK2 inhibitors, which could further improve the therapeutic potential of this class of drugs. Finally, it will be important to continue studying the safety and efficacy of 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide in clinical trials, in order to fully understand its potential as a treatment for autoimmune diseases.

合成方法

The synthesis of 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide involves several steps, starting with the reaction of 2-bromo-6-methoxy-4-nitrophenol with tetrahydro-2-furanmethanol in the presence of a base to form the corresponding ether. This intermediate is then converted to the amine by reduction with lithium aluminum hydride, followed by reaction with chloroacetyl chloride to form the desired acetamide.

科学研究应用

2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide has been extensively studied in preclinical models of autoimmune diseases, demonstrating potent inhibition of TYK2-mediated signaling and suppression of disease activity. In a mouse model of rheumatoid arthritis, 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide was shown to reduce joint inflammation and bone erosion, while also improving overall joint function. Similarly, in a mouse model of lupus, treatment with 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide led to a reduction in autoantibody production and improved kidney function.

属性

产品名称

2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide

分子式

C15H21BrN2O4

分子量

373.24 g/mol

IUPAC 名称

2-[2-bromo-6-methoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C15H21BrN2O4/c1-20-13-6-10(7-18-8-11-3-2-4-21-11)5-12(16)15(13)22-9-14(17)19/h5-6,11,18H,2-4,7-9H2,1H3,(H2,17,19)

InChI 键

ONZOBXLVIJIMJZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2CCCO2)Br)OCC(=O)N

规范 SMILES

COC1=C(C(=CC(=C1)CNCC2CCCO2)Br)OCC(=O)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。